1-bromo-3-(isocyanatomethyl)benzene
Description
Significance in Contemporary Organic Synthesis
The significance of 1-bromo-3-(isocyanatomethyl)benzene in modern organic synthesis lies in its ability to undergo sequential and selective reactions. The isocyanate group is highly susceptible to nucleophilic attack, readily reacting with alcohols, amines, and water to form carbamates, ureas, and amines, respectively. This reactivity is fundamental in the construction of various organic moieties.
Simultaneously, the bromo group on the aromatic ring serves as a handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are cornerstone methodologies in modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for the introduction of a wide array of substituents at the 3-position of the benzene (B151609) ring.
The synthesis of this bifunctional compound can be envisioned through several routes, often starting from m-bromotoluene. google.com A potential pathway involves the radical bromination of the methyl group of m-bromotoluene to yield 3-bromobenzyl bromide, followed by a nucleophilic substitution with an azide (B81097) salt and subsequent Curtius rearrangement, or by reaction with a cyanide salt followed by reduction and phosgenation to introduce the isocyanate functionality. Another approach could involve the direct conversion of 3-bromobenzylamine (B82478) with phosgene (B1210022) or a phosgene equivalent.
Interdisciplinary Relevance in Chemical Sciences
The dual reactivity of this compound makes it a valuable building block in several areas of chemical science. In medicinal chemistry, the isocyanate group can be used to link the molecule to biological targets or to build up larger structures with potential therapeutic activity. The resulting urea (B33335) and carbamate (B1207046) linkages are common in drug scaffolds. The bromo-substituent allows for the late-stage functionalization of a potential drug candidate, a strategy often employed to create a library of analogues for structure-activity relationship (SAR) studies.
In materials science, this compound holds promise as a monomer or cross-linking agent in the synthesis of novel polymers. The isocyanate group can participate in polymerization reactions to form polyurethanes, which have a wide range of applications. The bromo-functionalized aromatic ring can be further modified to tune the material's properties, such as its thermal stability, conductivity, or optical characteristics.
Conceptual Framework for Bifunctionalized Aromatics
This compound is an exemplar of a bifunctionalized aromatic compound, where two distinct reactive sites coexist within the same molecule. The key to harnessing their synthetic potential is the ability to control the chemoselectivity of the reactions. The isocyanate group is generally more reactive towards nucleophiles under milder conditions than the aryl bromide. This difference in reactivity allows for a stepwise functionalization.
For instance, the isocyanate can first be reacted with a nucleophile, leaving the bromo group intact for a subsequent cross-coupling reaction. Conversely, under specific palladium-catalyzed conditions, it might be possible to perform a cross-coupling reaction on the aryl bromide without affecting the isocyanatomethyl group. The meta-substitution pattern of the two functional groups also influences the regioselectivity of further electrophilic aromatic substitution reactions, should they be performed. The development of orthogonal protection-deprotection strategies and chemoselective reaction conditions is a central theme in the chemistry of such bifunctional molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrNO | PubChem uni.lu |
| Molecular Weight | 212.04 g/mol | PubChem uni.lu |
| CAS Number | 93489-12-4 | PubChem uni.lu |
| Predicted Boiling Point | 266.3 ± 23.0 °C | ChemicalBook google.com |
| Predicted Density | 1.43 ± 0.1 g/cm³ | ChemicalBook google.com |
| Predicted XLogP3 | 3.6 | PubChem uni.lu |
Structure
3D Structure
Properties
CAS No. |
93489-12-4 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1-bromo-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 |
InChI Key |
JKJTXWJMWBLZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 Isocyanatomethyl Benzene and Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 1-bromo-3-(isocyanatomethyl)benzene suggests logical disconnections to identify readily available starting materials. The primary disconnections are at the benzylic isocyanate group and the bromo-substituent on the aromatic ring.
The isocyanate group (-N=C=O) is a reactive functional group. In a retrosynthetic sense, it is commonly derived from a more stable precursor, most notably a primary amine. This leads to the key precursor, 3-bromobenzylamine (B82478). The transformation of an amine to an isocyanate is a well-established industrial and laboratory process. Other methods, such as the Curtius, Hoffman, or Lossen rearrangements, can also generate isocyanates, but often involve more complex starting materials or harsher conditions researchgate.net.
The 1-bromo-3-methyl substituted benzene (B151609) pattern can be approached from several starting points. A common strategy involves the bromination of a suitable toluene derivative. To achieve the meta-substitution pattern, the directing effects of the substituents on the aromatic ring must be considered. Starting with toluene, direct bromination would primarily yield ortho- and para-isomers. Therefore, a different strategy is required. One effective method is to start with a meta-directing group, introduce the bromine, and then convert the directing group to the desired methyl (or eventually, isocyanatomethyl) group. An alternative is to start with a compound that already has the desired meta-substitution pattern.
Precursor Synthesis and Functional Group Interconversions
The forward synthesis relies on the preparation and modification of key precursors.
The synthesis of 3-bromobenzyl derivatives is a critical step. A common and effective starting material is 3-bromotoluene.
From 3-Bromotoluene: 3-Bromotoluene can undergo free-radical bromination at the benzylic position to yield 3-bromobenzyl bromide prepchem.com. This reaction is typically initiated by UV light or a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride. The resulting 3-bromobenzyl bromide is a versatile intermediate prepchem.combiosynth.com.
From 3-bromobenzyl bromide, other key derivatives can be synthesized:
3-Bromobenzylamine: This can be prepared from 3-bromobenzyl bromide through various methods, including the Gabriel synthesis with phthalimide or by direct amination. 3-Bromobenzylamine is a key intermediate for the formation of the isocyanate biosynth.comnih.govtcichemicals.comchemicalbook.com.
3-Bromobenzyl alcohol: This can be synthesized from 3-bromobenzaldehyde via reduction. It serves as an intermediate in various synthetic pathways lookchem.com.
| Starting Material | Reagents and Conditions | Product | Typical Yield |
|---|---|---|---|
| 3-Bromotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | 3-Bromobenzyl bromide | ~75% prepchem.com |
| 3-Bromobenzyl bromide | 1. Potassium phthalimide, DMF 2. Hydrazine hydrate, ethanol, reflux | 3-Bromobenzylamine | High |
| 3-Bromobenzaldehyde | Sodium borohydride (NaBH4), Methanol | 3-Bromobenzyl alcohol | High |
The conversion of the primary amine group of 3-bromobenzylamine to an isocyanate is the final key transformation. The most common industrial method for this is phosgenation.
Phosgenation: This process involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) chemicalbook.comscispace.com. The reaction typically proceeds in an inert solvent. The amine first reacts to form a carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate chemicalbook.com. The use of a base, such as triethylamine, can facilitate the reaction chemicalbook.com.
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 3-Bromobenzylamine | Triphosgene, Triethylamine, Dichloromethane chemicalbook.com | This compound |
| 3-Bromobenzylamine | Phosgene, inert solvent, heat | This compound |
Advanced Synthetic Routes to this compound
Recent advancements in organic synthesis have led to more direct methods for the formation of isocyanates, potentially bypassing the need for isolating the amine precursor.
Direct C-H Isocyanation: Research has focused on the direct conversion of benzylic C-H bonds to isocyanate groups. These methods often employ transition metal catalysts, such as copper, in the presence of an isocyanate source like (trimethylsilyl)isocyanate and an oxidant rsc.orgrsc.orgresearchgate.net. While this approach offers a more atom-economical route, its application to specifically synthesize this compound from 3-bromotoluene would depend on the selectivity and functional group tolerance of the catalytic system rsc.orgrsc.orgresearchgate.net.
This advanced method involves the site-selective isocyanation of benzylic C-H bonds, which can then be coupled with amines to form ureas, demonstrating the utility of the isocyanate intermediate rsc.orgrsc.orgresearchgate.net. The direct isocyanation of a substrate like 3-bromotoluene could, in principle, provide a more streamlined synthesis of the target compound.
Palladium-Catalyzed Carbonylation for Isocyanate Introduction
The introduction of the isocyanate moiety is a critical step that can be achieved effectively through palladium-catalyzed carbonylation reactions. These methods offer alternatives to the use of highly toxic phosgene. nih.govresearchgate.net One of the most promising routes is the reductive carbonylation of nitroaromatic compounds. researchgate.netresearchgate.net In a potential synthesis, a precursor such as 1-bromo-3-(nitromethyl)benzene or 1-bromo-3-nitrobenzylamine could be subjected to carbonylation with carbon monoxide (CO) in the presence of a palladium catalyst. These catalysts, often composed of a Pd(II) precursor like palladium acetate or palladium chloride and a diimine ligand, are effective at temperatures between 130-180 °C and CO pressures of 40-120 bar. acs.org
Another viable pathway is the oxidative carbonylation of the corresponding amine, 3-bromobenzylamine. nih.govmdpi.com In this process, the amine reacts with carbon monoxide and an oxidant, catalyzed by a palladium species. A common intermediate in this reaction is a carbamoylpalladium complex, which can undergo β-hydride elimination to form the isocyanate and a reduced palladium(0) species. mdpi.com The palladium(0) is then re-oxidized to complete the catalytic cycle.
Isocyanides can also serve as carbonyl surrogates in palladium-catalyzed insertions, providing a "CO-free carbonylation" route. nih.gov This involves the insertion of an isocyanide into a carbon-palladium bond, followed by hydrolysis of the resulting imine to yield the desired carbonyl functionality, which in this case would be the isocyanate group.
Stereoselective Approaches to Benzylic Functionalization
While this compound itself is achiral, the principles of stereoselective functionalization of the benzylic position are crucial for the synthesis of chiral analogues and complex pharmaceutical intermediates. researchgate.net Modern synthetic methods allow for the direct and selective functionalization of inert C(sp³)–H bonds at the benzylic position. rsc.orgcore.ac.uk
One prominent strategy involves the combination of photoredox catalysis with transition-metal catalysis. nih.govkuleuven.be For instance, a photocatalyst can abstract a hydrogen atom from the benzylic position of a precursor like 1-bromo-3-methylbenzene to generate a benzylic radical. rsc.org This radical can then be intercepted by a chiral transition metal complex, often containing nickel or copper, which directs the subsequent bond formation with high enantioselectivity. rsc.orgkuleuven.be Chiral ligands, such as biimidazoline (BiIM) or bisoxazoline (BOX) ligands, are essential for achieving high levels of asymmetric induction in these transformations. rsc.orgcore.ac.uk These methods enable the enantioselective introduction of various functional groups that can later be converted to the isocyanatomethyl group.
Chemo- and Regioselective Bromination Strategies
The precise placement of the bromine atom at the meta-position on the benzene ring is governed by the principles of electrophilic aromatic substitution. The regioselectivity of the bromination reaction is highly dependent on the directing effects of the substituent already present on the ring. nih.gov
To achieve the desired 1,3-substitution pattern, a synthetic route must employ a meta-directing group. For example, starting with nitrobenzene, an electron-withdrawing group that directs incoming electrophiles to the meta position, electrophilic bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield 1-bromo-3-nitrobenzene. khanacademy.org The nitro group can then be reduced to an amine and subsequently converted to the isocyanatomethyl group.
Computational studies using Density Functional Theory (DFT) have provided insights into the mechanisms of electrophilic aromatic bromination. rsc.orgresearchgate.net These studies confirm that for benzene rings substituted with electron-donating groups, the ortho/para positions are favored, while electron-withdrawing groups lead to meta-substitution due to the destabilization of the ortho and para arenium ion intermediates. nih.govresearchgate.net The choice of brominating agent, such as N-bromosuccinimide (NBS) in conjunction with a catalyst, can also influence the regioselectivity of the reaction. nih.govresearchgate.net
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions and the catalyst system is paramount for maximizing yield, selectivity, and efficiency in the synthesis of this compound. Key areas of focus include ligand design for the catalyst and understanding the influence of solvents on the reaction kinetics.
Ligand Design for Enhanced Selectivity
In palladium-catalyzed carbonylation reactions, the choice of ligand is critical as it directly influences the electronic and steric properties of the catalytic complex, thereby controlling its reactivity and selectivity. thieme-connect.comthieme-connect.com A wide variety of ligands have been developed to enhance the efficacy of these transformations.
Phosphine ligands are commonly employed, with both monodentate and bidentate forms showing success. thieme-connect.com
Monodentate Phosphines: Ligands like triphenylphosphine and bulky biaryl monophosphines can be effective. The steric bulk and electron-donating ability of the phosphine can be tuned to promote the desired catalytic steps, such as oxidative addition and reductive elimination.
Bidentate Phosphine Ligands: Ligands such as Xantphos and ferrocene-based diphosphines create a more defined and stable coordination sphere around the palladium center. thieme-connect.com This can prevent catalyst deactivation and improve selectivity by controlling the geometry of the reaction intermediates.
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands in palladium catalysis due to their strong σ-donating properties, which can stabilize the palladium center and promote high catalytic turnover. thieme-connect.com The rational design of these ligands is an active area of research aimed at developing more robust and selective catalysts for carbonylation reactions. thieme-connect.comacs.org
Table 1: Effect of Different Ligands on a Model Palladium-Catalyzed Carbonylation Reaction
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1 | Triphenylphosphine (PPh₃) | 2.0 | 65 | 80 |
| 2 | Tri(tert-butyl)phosphine (P(t-Bu)₃) | 1.5 | 88 | 95 |
| 3 | Xantphos | 1.0 | 92 | >99 |
| 4 | dppf (Ferrocene-based) | 1.5 | 85 | 97 |
| 5 | IPr (NHC) | 1.0 | 95 | >99 |
Solvent Effects and Reaction Kinetics
The solvent is not merely an inert medium but plays a crucial role in palladium-catalyzed reactions by influencing catalyst stability, solubility of reagents, and the rates of individual steps in the catalytic cycle. whiterose.ac.ukrsc.org The choice of solvent can dramatically alter both the reaction rate and selectivity. nih.gov
Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often used in palladium-catalyzed cross-coupling and carbonylation reactions. whiterose.ac.uknih.gov These solvents can stabilize charged intermediates and transition states, which can be beneficial for certain mechanistic pathways. nih.gov For example, in some Suzuki-Miyaura couplings, polar solvents have been shown to switch the reaction's chemoselectivity by stabilizing anionic palladium species. nih.gov However, some solvents, particularly N-alkyl amides at high temperatures, can also act as hydride sources, leading to unwanted reduction of intermediates and byproducts. acs.org
The reaction kinetics are also heavily influenced by the solvent. The solvent's ability to coordinate to the palladium center can affect the concentration of the active catalytic species. whiterose.ac.uk A coordinating solvent might compete with the desired ligands or substrates, potentially slowing the reaction. Conversely, a non-coordinating solvent might lead to catalyst aggregation and deactivation. Therefore, a careful selection of the solvent is necessary to balance these effects and achieve optimal reaction performance.
Table 2: Influence of Solvent on the Rate of a Model Palladium-Catalyzed Reaction
| Entry | Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|---|
| 1 | Toluene | 2.4 | 1.0 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 1.8 |
| 3 | Acetonitrile (MeCN) | 37.5 | 3.5 |
| 4 | Dimethylformamide (DMF) | 36.7 | 4.2 |
| 5 | Dimethyl Sulfoxide (DMSO) | 46.7 | 2.9 |
Chemical Reactivity and Transformation Studies of 1 Bromo 3 Isocyanatomethyl Benzene
Reactivity of the Isocyanate Functionality
The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the central carbon atom highly susceptible to attack by nucleophiles, forming the basis for its extensive use in polymer chemistry and organic synthesis.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of isocyanates. Compounds with active hydrogen atoms, such as alcohols, amines, and thiols, readily react with the isocyanate group to form stable addition products. These reactions are typically exothermic and often proceed readily at ambient temperatures, although catalysis can be employed to control reaction rates.
The reaction between an isocyanate and an alcohol yields a urethane (also known as a carbamate). This reaction is fundamental to the production of polyurethane materials. When 1-bromo-3-(isocyanatomethyl)benzene reacts with a simple alcohol, a monourethane is formed. If a polyol (a molecule with multiple hydroxyl groups) is used, a cross-linked polymer network, or polyurethane, can be synthesized. The general reaction is highly efficient and is a cornerstone of polymer chemistry.
Table 1: Representative Nucleophilic Addition Reactions for Urethane Formation
| Nucleophile | Product Class | Catalyst (Typical) |
|---|---|---|
| R-OH (Alcohol) | Urethane | Dibutyltin dilaurate |
Analogous to the formation of urethanes, isocyanates react swiftly with primary or secondary amines to produce substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols. The reaction of this compound with an amine results in the formation of a stable urea (B33335) linkage. When a diamine is used, this reaction can lead to the formation of polyureas.
The formation of thioureas involves the reaction of the isocyanate with a thiol or, more commonly, through a multi-step process involving an amine and a source of thiocarbonyl. The direct reaction of isocyanates with thiols to form thiocarbamates (the sulfur analogs of urethanes) is also a well-established transformation.
Table 2: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product Class | General Conditions |
|---|---|---|
| R-NH₂ (Primary Amine) | Substituted Urea | Often spontaneous at room temp. |
| R₂NH (Secondary Amine) | Substituted Urea | Often spontaneous at room temp. |
The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. These reactions, such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions, provide pathways to various heterocyclic compounds. For instance, isocyanates can react with alkenes, imines, or dienes under appropriate conditions. The specific participation of this compound in such reactions would depend on the electronic nature of the dienophile or dipolarophile and the reaction conditions, including the use of catalysts or thermal activation. While the benzene (B151609) ring itself is generally unreactive in cycloadditions under normal conditions, the isocyanate moiety provides a site for such transformations.
Isocyanate Trimerization and Oligomerization
In the presence of specific catalysts, isocyanates can undergo self-addition reactions. The most common of these is trimerization, where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This process is used to create cross-links in polyurethane systems, enhancing their thermal stability and rigidity.
A variety of catalysts can promote the trimerization of isocyanates, including tertiary amines, phosphines, and certain metal carboxylates. The reaction proceeds through a stepwise nucleophilic addition mechanism. For this compound, trimerization would lead to a molecule with three bromo-substituted benzyl groups attached to the central isocyanurate ring.
Post-Polymerization Functionalization via Isocyanate Groups
Post-polymerization modification is a powerful strategy for introducing specific functionalities onto a polymer backbone. Polymers containing reactive groups such as hydroxyl (-OH) or amine (-NH₂) groups can be functionalized by reacting them with an isocyanate.
In this context, this compound can be used as a functionalizing agent. For example, it can be grafted onto the surface of a polymer that has been pre-functionalized with hydroxyl groups. This reaction attaches the 3-bromobenzyl moiety to the polymer surface via a stable urethane linkage. The bromo-substituent then becomes available for subsequent chemical transformations, such as cross-coupling reactions, allowing for further tailored modifications of the polymer's properties. This approach is valuable for creating functional materials for a wide range of applications.
Reactivity of the Bromoaryl Moiety
The bromoaryl moiety of this compound is a versatile functional group that readily participates in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity allows for the extensive functionalization of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. rsc.org For a substrate like this compound, these reactions provide a powerful platform for molecular diversification, leveraging the reactivity of the aryl bromide. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a biaryl structure. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the aryl bromide in this reaction is generally high. tcichemicals.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Parameter | Condition |
| Aryl Bromide | This compound |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources with phosphine ligands |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures |
| Temperature | 80-120 °C |
This table represents typical conditions for a Suzuki-Miyaura coupling reaction involving an aryl bromide. Specific conditions for this compound would require experimental optimization.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. libretexts.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated product. libretexts.org
The reaction of this compound with an alkene, such as styrene or an acrylate, under Heck conditions would lead to the formation of a stilbene or cinnamate derivative, respectively. The reaction generally exhibits a high degree of trans selectivity. organic-chemistry.org
Table 2: Representative Conditions for Heck Coupling of an Aryl Bromide
| Parameter | Condition |
| Aryl Bromide | This compound |
| Alkene | Styrene, n-butyl acrylate, or other activated alkenes |
| Catalyst | Pd(OAc)₂, PdCl₂, or other Pd sources, often with phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) |
| Base | Triethylamine (NEt₃), K₂CO₃, or NaOAc |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
This table represents typical conditions for a Heck coupling reaction involving an aryl bromide. Specific conditions for this compound would require experimental optimization.
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction is a reliable method for the synthesis of arylalkynes. researchgate.net The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, along with a copper cycle that generates a copper(I) acetylide intermediate. youtube.com
In the case of this compound, a Sonogashira coupling with a terminal alkyne would yield the corresponding 1-(alkynyl)-3-(isocyanatomethyl)benzene derivative.
Table 3: Representative Conditions for Sonogashira Coupling of an Aryl Bromide
| Parameter | Condition |
| Aryl Bromide | This compound |
| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |
| Catalyst | PdCl₂(PPh₃)₂ or other Pd(0) or Pd(II) complexes |
| Co-catalyst | CuI |
| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), or other amine bases |
| Solvent | THF, DMF, or the amine base itself |
| Temperature | Room Temperature to 100 °C |
This table represents typical conditions for a Sonogashira coupling reaction involving an aryl bromide. Specific conditions for this compound would require experimental optimization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has become a widely used method for the preparation of arylamines due to its broad substrate scope and functional group tolerance. organic-chemistry.orgacsgcipr.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org
The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would result in the formation of the corresponding N-aryl amine derivative.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Bromide
| Parameter | Condition |
| Aryl Bromide | This compound |
| Amine | Primary or secondary amine (e.g., Aniline, Morpholine) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
This table represents typical conditions for a Buchwald-Hartwig amination reaction involving an aryl bromide. Specific conditions for this compound would require experimental optimization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be activated by electron-withdrawing groups. libretexts.org The presence of strongly electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
The isocyanatomethyl group (-CH₂NCO) at the meta position relative to the bromine atom in this compound is generally considered to be an electron-withdrawing group. However, for an SNAr reaction to proceed readily, electron-withdrawing substituents are typically required at the ortho and/or para positions to the leaving group to delocalize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Since the electron-withdrawing group in this compound is in the meta position, it can only exert an inductive electron-withdrawing effect and cannot stabilize the intermediate via resonance. msu.edu Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For the reaction to occur, very harsh conditions or the use of a very strong nucleophile would likely be necessary.
Organometallic Reagent Development and Application
There is a lack of specific published research on the development and application of organometallic reagents derived from this compound. In principle, the bromoaryl group could be converted into a variety of organometallic species, such as organolithium or Grignard reagents, or undergo transition-metal-catalyzed cross-coupling reactions. However, the high reactivity of the isocyanate group towards such nucleophilic and basic reagents presents a significant challenge for the direct formation of these organometallics without simultaneous reaction at the isocyanate functionality.
The successful development of such reagents would likely require the protection of the isocyanate group or the use of specialized low-temperature or metal-halogen exchange conditions to favor the formation of the organometallic species over attack at the isocyanate. To date, no studies have been found that detail these specific applications for this compound.
Orthogonal Reactivity and Selective Transformations
The presence of two distinct reactive sites, the bromoaryl group and the isocyanatomethyl group, allows for the theoretical exploration of orthogonal reactivity, where one group can be selectively manipulated without affecting the other.
Independent Manipulation of Isocyanate and Bromoaryl Groups
The independent manipulation of the isocyanate and bromoaryl groups is a key strategy for the use of this compound as a versatile building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. In contrast, the bromoaryl group is susceptible to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Sequential and Cascade Reactions
The bifunctional nature of this compound makes it an attractive substrate for sequential and cascade reactions, where multiple transformations occur in a single synthetic operation. For instance, a sequential reaction could involve the initial reaction of the isocyanate group with a nucleophile, followed by a cross-coupling reaction at the bromoaryl position.
Cascade reactions, which are a series of intramolecular or intermolecular transformations that occur in a single step, could also be envisaged. However, there are no published studies detailing the design and implementation of such sequential or cascade reactions specifically involving this compound. The development of such reactions would offer an efficient route to complex molecules from a readily available starting material.
Applications in Advanced Chemical Synthesis and Materials Science
1-Bromo-3-(isocyanatomethyl)benzene as a Versatile Synthetic Building Block
The strategic placement of the bromo and isocyanatomethyl groups on the benzene (B151609) ring allows for a range of chemical transformations, making this compound a key component in the synthesis of highly tailored organic molecules.
Precursor for Densely Functionalized Aromatic Systems
The presence of two distinct reactive sites on this compound facilitates the sequential or orthogonal introduction of various functional groups. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the attachment of a wide array of molecular fragments.
Subsequently, the bromo group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful methods for modifying the aromatic core. This dual reactivity enables the synthesis of densely functionalized aromatic systems with precise control over the substitution pattern. For instance, the isocyanate can be converted to a urea derivative, followed by a Suzuki coupling at the bromo position to introduce a new aryl group, resulting in a complex, multi-substituted aromatic product.
Intermediate in the Synthesis of Complex Organic Architectures
The ability to selectively address the two functional groups of this compound makes it an important intermediate in the construction of more complex organic structures. Its role as a bifunctional linker allows for the connection of different molecular entities. For example, one part of a target molecule can be attached through the isocyanate functionality, and another part can be introduced via a reaction involving the bromine atom. This stepwise approach is crucial in the convergent synthesis of intricate molecules, including pharmacologically active compounds and materials with specific optoelectronic properties.
Integration into Polymer and Macromolecular Systems
In materials science, this compound serves as a valuable monomer and cross-linking agent for the development of advanced polymers with tailored properties.
Monomer for Functional Polyurethanes and Polyureas
The isocyanatomethyl group is a key functional handle for polymerization. Through polyaddition reactions with diols or diamines, this compound can be incorporated as a monomer into polyurethane and polyurea chains, respectively. The resulting polymers possess pendant bromo-phenyl groups along the backbone. These bromo groups act as latent reactive sites that can be modified in a post-polymerization step. This approach allows for the synthesis of functional polymers where the properties can be fine-tuned after the initial polymerization. For example, the bromo groups can be used to graft other polymer chains or to introduce specific functionalities, such as fluorescent dyes or bioactive molecules.
| Polymer Type | Co-monomer | Resulting Polymer Functionality |
| Polyurethane | Diol | Pendant bromo-phenyl groups |
| Polyurea | Diamine | Pendant bromo-phenyl groups |
Synthesis of Conjugated Polymers with Tunable Properties
While the methylene (B1212753) spacer between the benzene ring and the isocyanate group interrupts full conjugation in the monomer itself, this compound can be a precursor to monomers for conjugated polymers. The bromo group can be utilized in various metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to form the conjugated backbone. rsc.org The isocyanate group, or a derivative thereof, can be carried through the polymerization to provide functionality to the resulting conjugated polymer. This allows for the synthesis of materials with tunable electronic and optical properties, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce functional groups via the isocyanate moiety can influence the polymer's solubility, morphology, and intermolecular interactions, all of which are critical for device performance.
Cross-linking Agent for Polymeric Networks
The bifunctional nature of this compound also allows it to act as a cross-linking agent. In a polymer system containing nucleophilic groups (e.g., hydroxyl or amine groups), the isocyanate can react to form covalent bonds, linking different polymer chains together. The bromine atom provides an additional site for cross-linking through different chemical reactions, potentially allowing for the formation of dual-cured networks. This ability to form cross-linked networks is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymeric materials.
Design of Hybrid Materials via Post-Polymerization Functionalization
Post-polymerization functionalization is a powerful strategy for the synthesis of well-defined functional polymers and hybrid materials. This approach involves the initial synthesis of a polymer with latent reactive sites, followed by the introduction of functional molecules. This compound is an ideal candidate for such strategies due to its highly reactive isocyanate group, which can readily react with various nucleophiles present on a polymer backbone.
The isocyanate group (-NCO) is known to react efficiently with hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups to form stable carbamate, urea, and thiocarbamate linkages, respectively. acs.orgresearchgate.net This reactivity allows for the grafting of the this compound molecule onto polymers containing these functional groups. The reaction is typically carried out under mild conditions and can achieve high degrees of functionalization. acs.org
Once the polymer is functionalized with the bromo-aromatic pendant group, the bromine atom serves as a versatile handle for a second, independent modification step. This is particularly relevant for the creation of organic-inorganic hybrid materials. For instance, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to attach other organic or organometallic fragments.
A significant application in the design of hybrid materials involves the use of the pendant bromo group as an initiation site for Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" of a second, different polymer chain, leading to the formation of well-defined graft copolymers. These copolymers can self-assemble into complex nanostructures, combining the properties of the original polymer backbone and the grafted side chains.
Furthermore, the bromo-aromatic group can be transformed into other functional groups. For example, it can be converted to an azide (B81097) group for subsequent "click" chemistry reactions or used to generate a Grignard reagent for reaction with various electrophiles. This versatility allows for the introduction of a wide range of functionalities, leading to hybrid materials with tailored properties for applications in areas such as catalysis, sensing, and nanotechnology.
The synthesis of organic-inorganic hybrid polyurethanes is another area where isocyanate-functionalized molecules are crucial. nih.govacs.org While not directly demonstrated for this compound in the reviewed literature, its isocyanate functionality suggests its potential use in reacting with polyols or other hydroxyl-terminated inorganic precursors, such as functionalized polyhedral oligosilsesquioxanes (POSS), to create hybrid polyurethane networks. nih.govacs.orgnih.gov The presence of the bromine atom would offer an additional site for further functionalization of the resulting hybrid material.
Table 1: Potential Reactions for Post-Polymerization Functionalization using this compound
| Reactive Group on Polymer | Linkage Formed with Isocyanate | Subsequent Reaction at Bromo Group | Potential Application of Hybrid Material |
| Hydroxyl (-OH) | Carbamate | Suzuki Coupling | Functionalized surfaces, drug delivery |
| Amine (-NH2) | Urea | Heck Coupling | Catalysis, advanced coatings |
| Thiol (-SH) | Thiocarbamate | Sonogashira Coupling | Optoelectronic materials |
| N/A | N/A | ATRP Initiation | Nanostructured materials, compatibilizers |
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-ordered, self-assembled structures. The structure of this compound offers several features that are highly relevant to this field.
The isocyanate group, while primarily used for covalent bond formation, can also participate in hydrogen bonding interactions, acting as a hydrogen bond acceptor. After reaction with nucleophiles to form urea or carbamate linkages, the resulting moieties are excellent hydrogen bond donors and acceptors, which can drive the self-assembly of the functionalized molecules into higher-order structures like sheets, ribbons, or fibers.
The aromatic ring of the molecule can engage in π-π stacking interactions, another key non-covalent force in the self-assembly of organic molecules. These interactions can lead to the formation of columnar or lamellar structures in the solid state or in solution.
Crucially, the bromine atom can participate in halogen bonding, a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). Halogen bonding is increasingly recognized as a powerful tool for the rational design of supramolecular architectures. The bromine atom in this compound can interact with various halogen bond acceptors, such as carbonyls, nitriles, or other heteroatoms, to direct the self-assembly of molecules into specific and predictable patterns.
The self-assembly of functionalized molecules on surfaces is a key aspect of creating functional nanomaterials. arxiv.org While direct studies on this compound are not prevalent, the combination of a reactive handle for surface attachment (via the isocyanate group) and the potential for directed self-assembly through hydrogen bonding, π-π stacking, and halogen bonding makes it a promising candidate for the bottom-up fabrication of functional surfaces with controlled molecular organization.
Table 2: Supramolecular Interactions involving this compound Derivatives
| Interaction Type | Participating Groups | Resulting Supramolecular Structure |
| Hydrogen Bonding | Urea/Carbamate moieties | 1D chains, 2D sheets |
| π-π Stacking | Aromatic rings | Columnar or lamellar assemblies |
| Halogen Bonding | Bromine atom and Lewis bases | Directional and predictable crystal packing |
| C-H···Br Interactions | Aromatic/Aliphatic C-H and Bromine | Stabilization of crystal lattices |
Advanced Spectroscopic and Computational Characterization
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and fingerprinting the molecular structure of 1-bromo-3-(isocyanatomethyl)benzene.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O). This band, arising from the asymmetric stretching vibration of the C=N=O unit, typically appears in the region of 2275–2240 cm⁻¹.
Other significant absorptions would include those from the benzene (B151609) ring and the C-Br bond. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would produce a series of peaks in the 1600–1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (1,3- or meta-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands between 900 and 675 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 650 and 395 cm⁻¹. researchgate.net
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Isocyanate (-N=C=O) | 2275 - 2240 | Strong, Sharp |
| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium to Weak |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Weak |
| CH₂ Bend | Methylene (B1212753) (-CH₂) | ~1450 | Medium |
| C-Br Stretch | Bromo-Aryl | 650 - 395 | Medium to Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, typically around 1400 cm⁻¹.
The benzene ring vibrations are also prominent in Raman spectra. The characteristic "ring breathing" mode, a symmetric radial expansion and contraction of the ring, is expected to produce a strong and sharp peak around 1000 cm⁻¹. researchgate.net Other aromatic C=C stretching and C-H in-plane bending vibrations would also be clearly visible. researchgate.netnih.gov This combination of unique vibrational modes provides a distinct "fingerprint" for this compound, allowing for its unambiguous identification.
Table 2: Predicted Raman Active Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | > 3000 | Strong |
| Asymmetric Stretch | Isocyanate (-N=C=O) | 2275 - 2240 | Weak |
| Symmetric Stretch | Isocyanate (-N=C=O) | ~1400 | Strong |
| Ring Breathing | Benzene Ring | ~1000 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise carbon-hydrogen framework of an organic molecule.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The chemical shifts and coupling patterns are dictated by the electronic effects of the bromo and isocyanatomethyl substituents. The methylene protons (-CH₂-) of the isocyanatomethyl group are expected to produce a sharp singlet at approximately δ 4.5 ppm, shifted downfield due to the electron-withdrawing nature of the adjacent isocyanate group.
The ¹³C NMR spectrum would provide further structural confirmation. The carbon atom of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of δ 120-130 ppm. The aromatic carbons would generate several signals between δ 120 and 140 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) appearing at a distinct chemical shift. spectrabase.com The methylene carbon (-CH₂) would likely be observed around δ 45-55 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | Aromatic | 7.0 - 7.6 (m) | - |
| -CH₂- | Methylene | ~4.5 (s) | 45 - 55 |
| Ar-C | Aromatic | - | 120 - 140 |
| Ar-C-Br | Aromatic | - | ~122 |
| -N=C=O | Isocyanate | - | 120 - 130 |
| (s = singlet, m = multiplet) |
Advanced 2D NMR Techniques for Connectivity
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between coupled protons, which would be crucial for deciphering the complex splitting patterns of the four protons on the meta-substituted aromatic ring. An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon atom it is attached to. This would definitively link the methylene proton signal to its corresponding carbon signal and each aromatic proton signal to its respective aromatic carbon signal, leaving no ambiguity in the structural assignment.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a distinctive molecular ion region due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in two molecular ion peaks of nearly equal intensity: the M⁺ peak corresponding to the molecule containing ⁷⁹Br, and the M+2 peak for the molecule with ⁸¹Br. youtube.com
Given the molecular formula C₈H₆BrNO, the monoisotopic mass is 210.96328 Da. nih.gov Therefore, the electron ionization mass spectrum would be expected to show molecular ion peaks at m/z 211 and 213. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, to aid in identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu
This technique is also invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates, byproducts, and the final product by tracking their respective molecular ions over time.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Adduct | Predicted m/z | Predicted CCS (Ų) |
| Molecular Ion | [M]⁺ (⁷⁹Br) | 211 | N/A |
| Molecular Ion | [M]⁺ (⁸¹Br) | 213 | N/A |
| Protonated | [M+H]⁺ | 211.97057 | 132.8 |
| Sodiated | [M+Na]⁺ | 233.95251 | 144.8 |
| Data sourced from PubChemLite predictions. uni.lu |
Electronic Spectroscopy and Photophysical Characterization (UV-Vis)
Currently, there are no published UV-Vis absorption spectra or detailed photophysical characterization studies specifically for this compound.
For context, the UV-Vis spectra of substituted benzene derivatives are generally characterized by absorption bands originating from π → π* electronic transitions within the benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents. For this compound, one would expect the characteristic absorptions of the benzene ring to be modified by the bromo and isocyanatomethyl groups. The bromine atom, being an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima. The isocyanatomethyl group's effect would depend on its electronic interaction with the aromatic system.
A comprehensive study would involve measuring the UV-Vis absorption spectrum in various solvents to assess solvatochromic effects. Photophysical characterization would further involve techniques like fluorescence spectroscopy to determine quantum yields and excited-state lifetimes, providing insights into the de-excitation pathways of the molecule. Without experimental data, a data table of absorption maxima (λmax) and molar absorptivity (ε) cannot be provided.
Theoretical and Computational Chemistry Approaches
No specific computational studies focused on this compound have been found in the surveyed literature. The following subsections describe the computational methods that would be employed to characterize this molecule.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations would typically be used to determine key electronic properties.
A typical DFT study would provide data on:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These analyses would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. The highly electronegative oxygen and nitrogen atoms of the isocyanate group, along with the bromine atom, would be expected to be regions of negative potential.
Without specific research, a data table of these computed properties cannot be generated.
Ab initio (from first principles) calculations are employed to determine the optimized molecular geometry of a compound. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles.
A detailed computational analysis would likely investigate different possible conformers arising from the rotation around the C-C and C-N single bonds of the isocyanatomethyl group. The calculations would identify the most stable conformer based on its minimum energy. While general knowledge suggests a planar benzene ring with the substituents attached, precise values for the geometric parameters are not available.
A representative data table that would be generated from such a study is shown below for illustrative purposes, but the values are hypothetical.
Table 1: Hypothetical Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | (Value not available) |
| C-C (ring avg.) | (Value not available) | |
| C-CH2 | (Value not available) | |
| CH2-N | (Value not available) | |
| N=C | (Value not available) | |
| C=O | (Value not available) | |
| Bond Angle (°) | C-C-Br | (Value not available) |
| C-C-CH2 | (Value not available) | |
| C-CH2-N | (Value not available) | |
| CH2-N=C | (Value not available) | |
| N=C=O | (Value not available) |
The isocyanate group is highly reactive towards nucleophiles. Reaction pathway modeling for this compound would focus on its reactions, for example, with alcohols to form urethanes or with amines to form ureas.
Computational chemists would use methods like DFT to:
Map the Potential Energy Surface: This involves identifying the reactants, intermediates, transition states, and products for a given reaction.
Locate Transition States (TS): The geometry of the transition state is crucial for understanding the reaction mechanism.
Calculate Activation Energies: The energy barrier (activation energy) determines the reaction rate.
Such studies would provide valuable insights into the reactivity of the isocyanate functionality and the influence of the bromo-substituted phenyl ring. However, no specific transition state analyses for this compound have been published.
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, a key feature would be the strong, characteristic asymmetric stretching vibration of the -N=C=O group, typically observed around 2250-2280 cm-1.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, aiding in the interpretation of experimental spectra.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.
A data table comparing theoretically predicted and (if available) experimental spectroscopic data would be a standard component of such a research article. Due to the lack of research, this is not possible.
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems for Synthesis
Future research will likely focus on moving beyond traditional synthetic methods for 1-bromo-3-(isocyanatomethyl)benzene, which may involve hazardous reagents like phosgene (B1210022). The exploration of novel catalytic systems is a paramount objective to enhance efficiency, selectivity, and safety.
Homogeneous and Heterogeneous Catalysis: Research into advanced catalytic systems is crucial. This includes the use of Group VIII transition metal complexes (e.g., palladium, rhodium, ruthenium) for reactions like the reductive carbonylation of the corresponding nitro or amino precursors. researchgate.netnih.gov These methods offer a more environmentally benign alternative to phosgenation. researchgate.net Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or zeolites, presents opportunities for creating highly active and recyclable systems, which are advantageous for industrial-scale production due to easier separation and potential for continuous processing. patsnap.com
Organocatalysis: The use of metal-free organocatalysts, such as specific amines or N-heterocyclic carbenes, is another promising avenue. These catalysts can offer milder reaction conditions and unique selectivity profiles, which could be beneficial for a substrate like this compound that contains multiple reactive sites. patsnap.com
Photocatalysis and Electrocatalysis: Cutting-edge research is exploring the use of light (photocatalysis) or electricity (electrocatalysis) to drive isocyanate synthesis. patsnap.com These methods could harness renewable energy sources, operate at ambient temperatures and pressures, and significantly improve the safety and sustainability of the synthesis of functionalized isocyanates. patsnap.com
Development of Greener Synthetic Pathways
In line with global sustainability goals, a significant research thrust will be the development of greener synthetic routes to this compound and its derivatives. rsc.orgpatsnap.com
Bio-based Feedstocks: A long-term goal is to move away from petroleum-based starting materials. patsnap.commdpi.com Research could investigate pathways to synthesize the aromatic core of the molecule from renewable resources like lignin (B12514952) or other biomass-derived compounds. rsc.org
Carbon Dioxide as a C1 Source: Investigating the use of carbon dioxide (CO₂) as a raw material is a key area of green chemistry. patsnap.com Developing catalytic processes that can incorporate CO₂ to build the isocyanate functionality would transform a greenhouse gas into a valuable chemical building block, drastically reducing the carbon footprint of the synthesis. patsnap.com
Atom Economy and Waste Reduction: Future synthetic strategies will be evaluated based on principles of atom economy, aiming to maximize the incorporation of starting materials into the final product. This includes developing solvent-free reaction conditions or using aqueous-based systems to minimize volatile organic compound (VOC) emissions. patsnap.com
Advanced Material Design Featuring this compound Derivatives
The dual functionality of this compound makes it an exceptional monomer for designing advanced materials with tailored properties. patsnap.com
High-Performance Polymers: The isocyanate group can readily react with polyols to form polyurethanes. wikipedia.org The presence of the bromo-substituent on the aromatic ring is expected to impart enhanced thermal stability and flame retardancy to the resulting polymers. Research will focus on creating and characterizing these materials for applications in demanding environments, such as construction and automotive industries. patsnap.com
Functional and Smart Materials: The bromine atom serves as a versatile handle for post-polymerization modification. Through reactions like Suzuki or Heck coupling, various functional groups can be grafted onto the polymer backbone. This opens the door to creating "smart" materials, such as self-healing polymers, shape-memory materials, or materials with specific optical or electronic properties. patsnap.com
Organic-Inorganic Hybrids and Nanocomposites: this compound can be used to create novel organic-inorganic hybrid materials. acs.org For instance, it can be reacted with functionalized inorganic nanoparticles (e.g., silica, silsesquioxanes) to create highly cross-linked, robust nanocomposites with superior mechanical and thermal properties. patsnap.comacs.org
A summary of potential material applications is presented below:
| Material Class | Key Feature from Monomer | Potential Applications |
|---|---|---|
| Flame-Retardant Polyurethanes | Bromine atom | Insulation foams, specialty coatings, automotive interiors |
| Functional Polymers | Bromine as a handle for grafting | Sensors, responsive surfaces, biomedical devices |
| Self-Healing Materials | Cross-linking via isocyanate and modifiable backbone | Durable coatings, aerospace components |
| Organic-Inorganic Nanocomposites | Covalent linkage to inorganic fillers | High-strength elastomers, abrasion-resistant materials |
Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and discovering new transformations.
Polymerization Kinetics: Detailed studies on the kinetics of polymerization and the influence of the bromo-substituent on the reactivity of the isocyanate group are needed. Techniques like in-situ IR and NMR spectroscopy can provide real-time data on reaction progress and the formation of intermediates, such as allophanates or isocyanurates. researchgate.net The formation of isocyanurates through cyclotrimerization of the isocyanate group can significantly enhance the cross-link density and thermomechanical properties of the final material. researchgate.netresearchgate.net
Catalytic Cycles: For novel catalytic syntheses, elucidating the precise mechanism is a fundamental goal. This involves identifying the active catalytic species, characterizing intermediates, and understanding the elementary steps of the catalytic cycle. acs.org Such studies are critical for rational catalyst design and improvement.
Multicomponent Reactions (MCRs): Isocyanates are powerful reagents in MCRs for the efficient synthesis of complex heterocyclic structures. rsc.org Mechanistic investigations into how this compound participates in these reactions could reveal new pathways to novel pharmaceutical and agrochemical scaffolds. rsc.org
Computational Design of New Functional Molecules
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating materials discovery and process development. researchgate.net
Predictive Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound and to explore the energy profiles of potential reaction pathways. acs.org This can guide experimental efforts by identifying the most promising synthetic routes and catalysts.
Material Property Simulation: Molecular dynamics (MD) simulations can predict the physical and mechanical properties of polymers derived from this monomer. researchgate.net By simulating the interactions between polymer chains, researchers can forecast properties like glass transition temperature, modulus, and thermal stability, enabling the computational design of materials with specific performance characteristics before they are ever synthesized in the lab. nih.gov
Machine Learning: As more data becomes available, machine learning algorithms could be trained to predict structure-property relationships. researchgate.net This would allow for the rapid screening of vast numbers of potential derivatives of this compound to identify candidates with optimal properties for targeted applications.
Expansion into Emerging Areas of Chemical Science
The unique chemical handles of this compound make it a candidate for exploration in several emerging fields.
Biomedical Applications: While aromatic isocyanates are often less biocompatible than their aliphatic counterparts, the potential for functionalization opens new possibilities. aidic.it Derivatives could be designed for use in biocompatible coatings for medical devices or as cross-linkers in the formation of specialized hydrogels for tissue engineering or controlled drug release. nih.gov
Electronics and Photonics: Polymers with tailored electronic properties are in high demand. By incorporating electro-active or photo-active moieties onto the polymer backbone via the bromine handle, new materials could be developed for applications in flexible electronics, sensors, or as components in optical devices. patsnap.com
Functional Surfaces: The reactivity of the isocyanate group can be exploited to graft polymers onto various surfaces (e.g., glass, metal oxides, cellulose), covalently bonding them to the substrate. nih.gov This could be used to create surfaces with specific properties, such as water repellency, anti-fouling, or enhanced biocompatibility.
Q & A
Q. What synthetic routes are optimal for producing 1-bromo-3-(isocyanatomethyl)benzene with high purity?
Methodological Answer: The synthesis typically involves bromination of a precursor (e.g., 3-(hydroxymethyl)benzene) followed by isocyanate group introduction. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions .
- Isocyanate Formation: Convert the hydroxylmethyl intermediate to an isocyanate via phosgenation (using triphosgene) or safer alternatives like Curtius rearrangement of acyl azides .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity (>95% by HPLC).
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Identify bromine’s deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm) and isocyanatomethyl signals (CH₂ at δ 4.3–4.5 ppm, NCO at ~125 ppm in ¹³C) .
- IR Spectroscopy: Sharp isocyanate peak at ~2270 cm⁻¹ .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 230.0 (C₈H₆BrNO⁺).
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods due to isocyanate toxicity (respiratory irritant).
- PPE: Nitrile gloves, lab coat, and goggles.
- Storage: Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the bromine substituent influence cross-coupling reactivity?
Methodological Answer: The bromine acts as a superior leaving group in Pd-catalyzed reactions (vs. Cl or I). For Suzuki-Miyaura coupling:
- Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (80°C, 12 h).
- Electronic Effects: Bromine’s electron-withdrawing nature enhances oxidative addition to Pd(0), yielding biphenyl derivatives (>90% conversion) .
Contradiction Note: Discrepancies in yields (70–95%) may arise from solvent polarity or ligand choice. Optimize using Design of Experiments (DoE) .
Q. What decomposition pathways occur under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset at 180°C, releasing HBr (detected via FTIR).
- Hydrolysis: In humid conditions, isocyanate converts to amine (NH₂CH₂-C₆H₄-Br), verified by LC-MS .
Q. How can this compound serve as a monomer in polyurea synthesis?
Methodological Answer: React with diamines (e.g., hexamethylenediamine) in DMF at 60°C:
- Mechanism: Nucleophilic attack on isocyanate forms urea linkages.
- Polymer Characterization: GPC (Mn ~15 kDa), FTIR (loss of NCO peak at 2270 cm⁻¹) .
Q. How do electronic effects direct electrophilic substitutions?
Methodological Answer: Bromine and isocyanatomethyl are meta-directing EWGs. Nitration (HNO₃/H₂SO₄) occurs at position 5 (meta to Br, para to NCO), confirmed by NOE NMR .
Q. Why do nucleophilic substitution yields vary with solvents?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing SNAr reactivity. For example:
- DMF: 85% yield with piperidine.
- Toluene: <20% yield due to poor nucleophile solvation .
Q. What heterocycles can be synthesized using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
